tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Historical Development and Academic Significance
The synthesis of 3-azabicyclo[4.1.0]heptane derivatives traces its origins to early efforts in constrained amino acid chemistry. A pivotal study by Napolitano et al. (2010) demonstrated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid via diazomalonate insertion into 4-phthalimido-1-butene, followed by intramolecular cyclization and lactam reduction. This methodology laid the groundwork for subsequent modifications, including formylation at the 6-position. The tert-butyl carbamate protection strategy, first reported in 2014, enabled the isolation of this compound (CAS: 1892678-82-8) with 97% purity, as confirmed by nuclear magnetic resonance and high-performance liquid chromatography.
Key milestones in its development include:
These innovations underscore its transition from a synthetic curiosity to a strategic building block in heterocyclic chemistry.
The [4.1.0] Bicyclic Framework: Academic Perspectives
The [4.1.0] bicyclic system imposes unique stereoelectronic constraints due to its fused cyclopropane and cyclohexane rings. X-ray diffraction analyses reveal a puckered conformation with an average C3-N-C6 angle of 108.5°, deviating from ideal tetrahedral geometry. This strain enhances reactivity at the formyl group (C6), facilitating nucleophilic additions while preserving ring integrity. Comparative molecular orbital studies indicate that the cyclopropane ring’s bent bonds contribute to a 12.3 kcal/mol stabilization energy, rationalizing the scaffold’s resistance to ring-opening under mild conditions.
The framework’s academic appeal lies in its ability to mimic bioactive conformations. For instance, the 3-azabicyclo[4.1.0]heptane core adopts a pseudo-chair conformation that sterically mimics proline’s pyrrolidine ring in peptide substrates, enabling applications in protease inhibitor design. Additionally, the formyl group’s axial orientation (as determined by nuclear Overhauser effect spectroscopy) provides a handle for regioselective derivatization, a feature exploited in recent multicomponent reactions.
Scholarly Evolution of 3-Azabicyclo[4.1.0]heptane Derivative Studies
Early derivative work focused on carboxylate and carbamate functionalities, but the introduction of the 6-formyl group marked a paradigm shift. Micheli et al. (2010) demonstrated that alkoxyalkyl substituents at C6 enhanced binding to monoamine transporters, though their studies emphasized phenyl derivatives rather than formylated analogs. Subsequent advances in reductive amination protocols enabled the conversion of the formyl group to aminomethyl derivatives without epimerization, as evidenced by retained enantiomeric excess (>98%) in products.
A 2022 study detailed the stereocontrolled synthesis of 6-azido derivatives via Mitsunobu reactions, achieving 64% yield while preserving bicyclic integrity. This method’s success hinges on the formyl group’s electronic activation of the adjacent C5 position, enabling selective functionalization. Current derivative libraries include over 50 analogs, with structure-activity relationship (SAR) studies highlighting the formyl group’s role in modulating solubility and target engagement.
Contemporary Research Landscape and Academic Focus Areas
Modern research prioritizes three domains:
Stereoselective Functionalization : Stewart et al. (2020) developed a Pd-catalyzed allylic alkylation achieving >20:1 diastereoselectivity for 5,7-fused systems, though yields remain modest (20%). Computational modeling suggests that torsional strain in the transition state favors axial attack, a hypothesis validated by deuterium labeling experiments.
Conformational Analysis Tools : Advanced techniques like residual dipolar coupling (RDC) NMR and quantum mechanical calculations (DFT at the B3LYP/6-31G* level) now map the scaffold’s dynamic behavior in solution, revealing a 1.2 kcal/mol barrier to ring inversion.
Hybrid Scaffold Design : Integration with triazolopiperazines and other privileged structures has yielded dual pharmacophore agents. For example, coupling the 3-azabicyclo[4.1.0]heptane core with a triazole ring improved μ-opioid receptor binding affinity by 15-fold compared to monocyclic controls.
Properties
IUPAC Name |
tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(12)7-13/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJHQMJLVNVIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is then further functionalized to introduce the formyl group . The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.
Chemical Reactions Analysis
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and pain management. Its structural similarity to known bioactive compounds allows for the exploration of its derivatives in drug discovery.
Synthetic Organic Chemistry
This compound is utilized as a versatile building block in organic synthesis, facilitating the construction of complex molecules through various reactions such as:
- Aldol Reactions : The formyl group can participate in aldol condensation reactions, leading to the formation of larger carbon frameworks.
- Amine Synthesis : The azabicyclic structure provides a scaffold for the introduction of amine functionalities, which are prevalent in many pharmaceuticals.
Biological Studies
Research indicates that derivatives of this compound exhibit biological activity that could be beneficial in developing treatments for conditions like anxiety and depression. The compound's ability to modify neurotransmitter systems makes it a candidate for further pharmacological studies.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis and Evaluation of Azabicyclic Compounds | Investigated the synthesis of various azabicyclic derivatives | Found that certain derivatives exhibited significant activity against specific neurological targets, suggesting potential therapeutic applications. |
| Structure-Activity Relationship Studies | Explored the relationship between chemical structure and biological activity | Identified key structural features that enhance binding affinity to target receptors, paving the way for optimized drug design based on this compound. |
Mechanism of Action
The mechanism of action of tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The azabicyclo structure plays a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A bicyclic scaffold comprising a 3-azabicyclo[4.1.0]heptane core with a formyl (-CHO) group at position 6 and a tert-butyloxycarbonyl (Boc) protecting group at position 3.
- The bicyclo[4.1.0] framework introduces ring strain, enhancing reactivity for further functionalization .
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Functional Group-Driven Reactivity
Aldehyde Group (Target Compound) :
7-Oxa Analog :
- Amino Derivative: The primary amine facilitates amide bond formation, critical for peptide-like structures .
Bicyclic Framework Variations
Bicyclo[4.1.0] vs. Bicyclo[3.1.1] :
Substituent Positioning :
- In the target compound, the formyl group at position 6 is sterically accessible, whereas analogs with substituents at position 7 (e.g., 7-oxa) show reduced conformational flexibility .
Biological Activity
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1892678-82-8) is a bicyclic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The presence of the formyl group may facilitate interactions through hydrogen bonding or electrophilic attack, potentially influencing metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane derivatives exhibit antimicrobial properties. For instance, derivatives with azabicyclic structures have shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents.
Neuroprotective Effects
Research has also pointed towards neuroprotective effects associated with bicyclic compounds. These effects may stem from the ability of such compounds to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several bicyclic compounds, including tert-butyl 6-formyl derivatives, against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting the potential use of these compounds in clinical settings for treating infections.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| tert-butyl 6-formyl derivative | 15 | Staphylococcus aureus |
| Control (Ampicillin) | 20 | Staphylococcus aureus |
| tert-butyl 6-formyl derivative | 12 | Escherichia coli |
| Control (Ciprofloxacin) | 18 | Escherichia coli |
Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines treated with tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane derivatives demonstrated reduced apoptosis rates when exposed to oxidative stressors compared to untreated controls. This suggests a protective role against neurodegenerative processes.
| Treatment | Apoptosis Rate (%) |
|---|---|
| Control (No treatment) | 30 |
| tert-butyl derivative (10 µM) | 15 |
| tert-butyl derivative (50 µM) | 10 |
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Condition | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxidation of alcohol | Dess-Martin, CHCl | 89 | 97 | |
| Aldehyde functionalization | Pd(OAc), DMF | 76 | 95 |
Q. Table 2. Toxicity Profile of Analogous Compounds
| Compound | Acute Oral LD (rat) | Skin Irritation (rabbit) | Regulatory Status |
|---|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane derivatives | >2000 mg/kg | Mild | CoRAP evaluation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
